1-(Thiophen-2-yl)butan-2-one
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Overview
Description
1-(Thiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H10OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a butanone moiety
Mechanism of Action
Target of Action
1-(Thiophen-2-yl)butan-2-one is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene . It functions as a norepinephrine-dopamine reuptake inhibitor . This means that it primarily targets the norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Mode of Action
The compound interacts with its targets (norepinephrine and dopamine transporters) by binding to them and preventing them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged signaling .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways in the brain. These pathways are involved in various physiological functions, including attention, alertness, and mood regulation . By increasing the concentration of these neurotransmitters in the synaptic cleft, the compound can enhance the signaling in these pathways .
Pharmacokinetics
The compound is metabolized in the liver, where it undergoes hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a key role in this metabolism, transforming the compound into inactive 1-(thiophen-2-yl)-2-propan-2-one . The final major metabolic product is thiophene-2-carboxylic acid, which is very hydrophilic and is excreted in urine .
Result of Action
The increased concentration of norepinephrine and dopamine in the synaptic cleft can lead to enhanced signaling in the norepinephrine and dopamine pathways . This can result in increased alertness, attention, and mood elevation . It’s important to note that the compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism and excretion . Additionally, individual factors such as genetic variations in the CYP2C19 enzyme can influence how effectively the compound is metabolized . The compound’s stability and efficacy can also be affected by factors such as temperature and pH .
Biochemical Analysis
Cellular Effects
It is known that thiophene derivatives can have a variety of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)butan-2-one can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of thiophene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the butanone moiety.
2-Acetylthiophene: A similar compound with an acetyl group instead of a butanone group.
Thiophene-2-carboxaldehyde: Another derivative with an aldehyde group.
Uniqueness: 1-(Thiophen-2-yl)butan-2-one is unique due to the presence of both the thiophene ring and the butanone moiety, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-thiophen-2-ylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWRJPXNNQMGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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